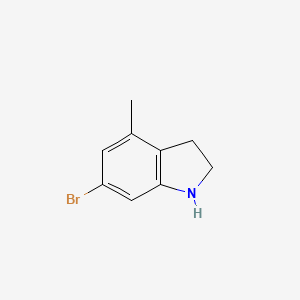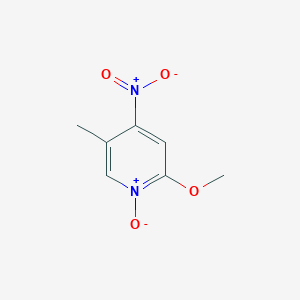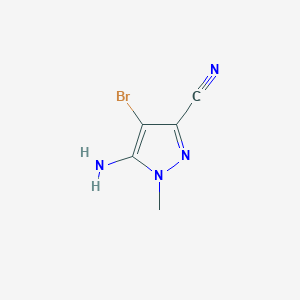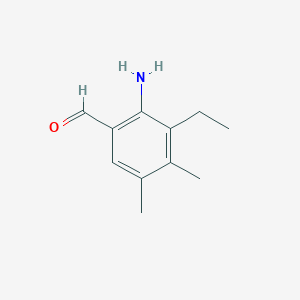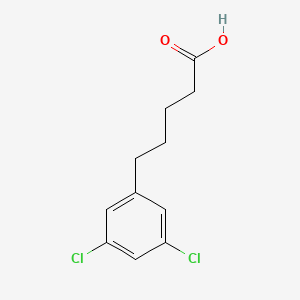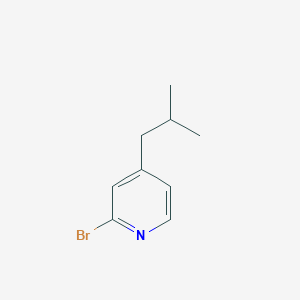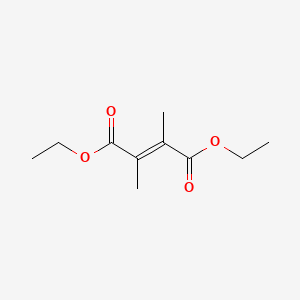
Diethyl 2,3-dimethylfumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,3-dimethylfumarate is an organic compound with the molecular formula C10H16O4. It is a diester of fumaric acid, specifically a derivative where the hydrogen atoms on the 2 and 3 positions of the fumaric acid backbone are replaced by methyl groups. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,3-dimethylfumarate can be synthesized through several methods. One common approach involves the esterification of 2,3-dimethylfumaric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the purification of the product through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,3-dimethylfumarate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacids, while reduction can produce diols. Substitution reactions can lead to a variety of ester derivatives.
Scientific Research Applications
Diethyl 2,3-dimethylfumarate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which diethyl 2,3-dimethylfumarate exerts its effects involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or participate in redox reactions that modulate cellular processes. The exact pathways can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: A related compound where the ester groups are methyl instead of ethyl.
Diethyl fumarate: Similar structure but without the methyl groups on the fumaric acid backbone.
Dimethyl maleate: An isomer of dimethyl fumarate with different geometric configuration.
Uniqueness
Diethyl 2,3-dimethylfumarate is unique due to the presence of methyl groups at the 2 and 3 positions, which can influence its reactivity and physical properties compared to its analogs. This structural variation can lead to differences in its chemical behavior and applications.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
diethyl (E)-2,3-dimethylbut-2-enedioate |
InChI |
InChI=1S/C10H16O4/c1-5-13-9(11)7(3)8(4)10(12)14-6-2/h5-6H2,1-4H3/b8-7+ |
InChI Key |
LLKGSLDFLYDTMI-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/C(=O)OCC)/C |
Canonical SMILES |
CCOC(=O)C(=C(C)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


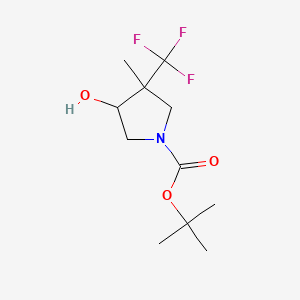
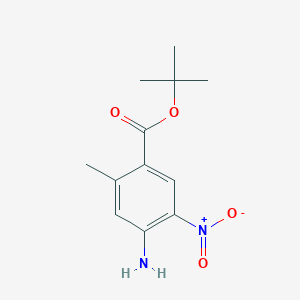

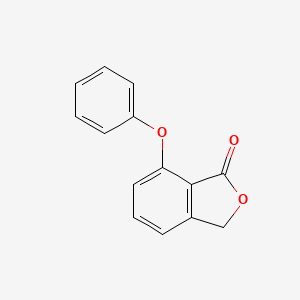

![2,2',5,5'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15330123.png)
